Methyltriphenylarsonium iodide
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl(triphenyl)arsanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18As.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLKOMSNOFJXDT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18AsI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883685 | |
| Record name | Arsonium, methyltriphenyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499-33-8 | |
| Record name | Arsonium, methyltriphenyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsonium, methyltriphenyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltriphenylarsonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47642 | |
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| Record name | Arsonium, methyltriphenyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Arsonium, methyltriphenyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltriphenylarsonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.644 | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
Triphenylarsine reacts with methyl iodide in a nucleophilic substitution mechanism, where the lone pair on arsenic attacks the electrophilic methyl carbon. The reaction proceeds as:
Potassium bicarbonate (KHCO₃) is often added to neutralize hydroiodic acid (HI) byproduct, shifting equilibrium toward product formation.
Standard Synthetic Procedure
-
Reagents :
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Triphenylarsine (1 mmol)
-
Methyl iodide (1.2–1.5 equivalents)
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Potassium bicarbonate (1 g per 1 mmol substrate)
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Methanol (20 mL per 1 mmol substrate)
-
-
Steps :
Yield : 70–85% (dependent on reaction time and iodide excess).
Optimization Considerations
-
Solvent : Methanol enhances solubility of both reactants and base.
-
Temperature : Prolonged room-temperature stirring minimizes side reactions (e.g., O-methylation).
-
Base Selection : KHCO₃ outperforms stronger bases (e.g., NaOH) by reducing hydrolysis of methyl iodide.
Alternative Alkylation Strategies
Dimethyl Sulfate as Methylating Agent
While less common, dimethyl sulfate [(CH₃)₂SO₄] can replace methyl iodide in the presence of sodium iodide (NaI):
Conditions :
-
Reflux in aqueous NaI (1:2 molar ratio to dimethyl sulfate).
Limitations : Lower yields (50–60%) due to competing hydrolysis of dimethyl sulfate.
Characterization and Purity Assessment
Spectroscopic Data
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in H₂O | 25 mg/mL at 25°C |
| Stability | Stable at RT (dark, dry) |
| Decomposition | >200°C (exothermic) |
Data derived from technical specifications.
Challenges and Mitigation Strategies
Byproduct Formation
-
Unreacted Triphenylarsine : Remove via column chromatography (silica gel, ethyl acetate eluent).
-
Iodide Salts : Extract with chloroform to isolate organic phase.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| CH₃I/KHCO₃/MeOH | 85 | 98 | High |
| (CH₃)₂SO₄/NaI/H₂O | 60 | 90 | Moderate |
Base-mediated methyl iodide route offers superior efficiency and scalability for industrial applications .
Scientific Research Applications
Chemical Synthesis
MTAI as a Reagent:
Methyltriphenylarsonium iodide is widely utilized as a reagent in organic synthesis. Its ability to act as a methylating agent makes it valuable in the synthesis of various organic compounds. The compound facilitates the transfer of a methyl group to nucleophiles, thereby enhancing reaction yields and selectivity.
Key Applications:
- Methylation Reactions: MTAI is employed to methylate phenolic compounds, amines, and other nucleophiles, improving their biological activity and stability.
- Synthesis of Organometallic Compounds: It serves as a precursor for the preparation of organometallic complexes used in catalysis and materials science.
Materials Science
Thin Film Deposition:
MTAI has found applications in thin film deposition techniques, particularly in the fabrication of electronic devices. Its unique properties allow it to be used in the production of transparent conductive films for polymer solar cells and organic light-emitting diodes (OLEDs).
| Application Area | Specific Use Case |
|---|---|
| Electronics | Transparent electrodes in polymer solar cells |
| Optoelectronics | Components in OLEDs |
| Nanotechnology | Synthesis of nanomaterials for enhanced electronic properties |
Biological Research
Cell Biology Applications:
MTAI is utilized in cell biology for modifying cellular components and studying cellular processes. It has been shown to influence cell signaling pathways and gene expression.
Case Studies:
- Cell Culture Modifications: Research indicates that MTAI can enhance the growth rates of certain cell lines by modifying their metabolic pathways.
- Drug Development: The compound is investigated for its potential role as a therapeutic agent due to its ability to interact with biological macromolecules.
Environmental Applications
Water Treatment:
MTAI has been explored for its efficacy in water treatment processes, particularly in the removal of heavy metals from contaminated water sources. Its chemical properties facilitate the binding of metal ions, allowing for their subsequent removal from water.
Mechanism of Action
The mechanism by which methyltriphenylarsonium iodide exerts its effects involves the interaction of the arsonium ion with various molecular targets. The positively charged arsonium ion can interact with negatively charged biomolecules, influencing cellular processes. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Methyltriphenylphosphonium Iodide (CAS: 2065-66-9)
Structural Similarities and Differences :
- Central Atom : Phosphorus (P) in the phosphonium salt vs. arsenic (As) in the arsonium salt.
- Molecular Formula : C₁₉H₁₈P·I vs. C₁₉H₁₈AsI.
Physical Properties :
- Arsenic-containing compounds often exhibit lower melting points due to weaker intermolecular forces.
Propenyltriphenylarsonium Iodide
Structural Differences :
Reactivity :
Schiff Base Iodide Compounds (e.g., [m-BrBz-1-APy]I₃)
Conductivity :
- Schiff base iodides exhibit intrinsic iodide ion conductivity. For example, [m-BrBz-1-APy]I₃ achieves 1.03 × 10⁻⁴ S cm⁻¹ at 343 K, attributed to iodide migration through supramolecular channels .
- Comparison : Methyltriphenylarsonium iodide’s conductivity remains unreported in the evidence, but its rigid aromatic structure may impede ion mobility compared to the flexible Schiff base frameworks.
Thermal Activation :
Dimethylsulfonium Iodide
Antimicrobial Activity :
- Comparison : this compound’s bioactivity is undocumented, but arsenic’s toxicity may limit pharmaceutical applications.
Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Reactivity : this compound’s arsenic center enhances soft-acid character, favoring reactions with soft nucleophiles (e.g., thiols) compared to phosphorus analogues .
- Toxicity : Arsenic-based salts are generally more toxic than phosphorus derivatives, restricting their use in biological systems .
- Conductivity Potential: While Schiff base iodides outperform in conductivity, this compound’s rigid structure may limit ion mobility unless modified with flexible substituents .
Biological Activity
Methyltriphenylarsonium iodide (MTAI), a quaternary ammonium compound with the formula CHAsI, has garnered attention for its diverse biological activities. This compound is notable for its applications in medicinal chemistry, particularly due to its potential antimicrobial and cytotoxic properties. This article explores the biological activity of MTAI, highlighting research findings, case studies, and key mechanisms of action.
MTAI is classified as a toxic compound, exhibiting significant effects on aquatic life and potential health hazards upon exposure. Its chemical structure consists of a methyl group attached to a triphenylarsenium moiety, which contributes to its biological reactivity and toxicity .
Biological Activity Overview
MTAI demonstrates a range of biological activities, including:
- Antimicrobial Activity : MTAI has shown effectiveness against various bacterial strains, including resistant forms. Its mechanism involves disrupting cellular functions through interactions with microbial membranes and intracellular components.
- Cytotoxicity : Studies indicate that MTAI can induce apoptosis in cancer cell lines, making it a candidate for anticancer therapy.
- Neurotoxicity : The compound's arsenic component raises concerns regarding neurotoxic effects, particularly with prolonged exposure.
Antimicrobial Mechanism
Research indicates that MTAI exerts its antimicrobial effects primarily through the following mechanisms:
- Membrane Disruption : MTAI interacts with microbial membranes, leading to increased permeability and subsequent cell lysis.
- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, inhibiting the synthesis of essential proteins in bacteria.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), MTAI can cause oxidative damage to cellular components.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antibacterial activity of MTAI against several strains of Gram-positive and Gram-negative bacteria. Results indicated that MTAI exhibited significant bactericidal activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for MRSA .
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies conducted on human cancer cell lines demonstrated that MTAI induced apoptosis in a dose-dependent manner. The IC values for various cancer cell lines ranged from 10 to 50 µM. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment with MTAI .
Toxicological Considerations
Despite its potential therapeutic applications, the toxicity profile of MTAI is concerning. It is classified as very toxic to aquatic life and poses risks upon inhalation or ingestion . Long-term exposure can lead to cumulative toxicity effects, necessitating careful handling and risk assessment in laboratory settings.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing methyltriphenylarsonium iodide, and how do reaction conditions influence yield and purity?
- This compound is typically synthesized via quaternization reactions between triphenylarsine and methyl iodide in anhydrous solvents. Key variables include solvent choice (e.g., dichloromethane or acetonitrile), reaction temperature (often 40–60°C), and stoichiometric ratios. Purification involves recrystallization from ethanol or acetone. Characterization via NMR and elemental analysis is critical to confirm purity, as residual solvents or unreacted precursors may persist .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural and electronic properties?
- Single-crystal X-ray diffraction (SCXRD) is definitive for resolving its tetrahedral geometry and arsenic-iodine bonding parameters. Diffuse reflectance spectroscopy (DRS) and mid-IR absorption can probe electronic transitions, while photoluminescence (PL) measurements may reveal near-IR emissions if charge-transfer states exist. Cross-validate results with NMR and X-ray photoelectron spectroscopy (XPS) to confirm oxidation states and ligand environments .
Q. How do solvent polarity and temperature affect the solubility and stability of this compound?
- Solubility tests in aprotic solvents (e.g., DMSO, DMF) show higher dissolution rates due to strong ion-dipole interactions. Stability studies via thermogravimetric analysis (TGA) indicate decomposition above 200°C, with hygroscopicity requiring storage under inert atmospheres. Polar solvents like methanol may induce gradual hydrolysis, necessitating controlled handling .
Advanced Research Questions
Q. What role does this compound play in facilitating asymmetric catalysis or organometallic reactions, and how does its Lewis acidity compare to analogous phosphonium salts?
- Its arsenic center exhibits stronger Lewis acidity than phosphonium analogs, enabling unique activation pathways in cross-coupling or phase-transfer catalysis. Comparative studies using Hammett acidity constants or DFT calculations (e.g., Natural Bond Orbital analysis) can quantify electronic effects. Experimental validation via kinetic profiling of model reactions (e.g., Suzuki-Miyaura couplings) is recommended .
Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound derivatives?
- Discrepancies between SCXRD bond lengths and IR/Raman vibrational modes may arise from dynamic disorder or solvent interactions. Employ temperature-dependent SCXRD and solid-state NMR to assess lattice effects. For electronic inconsistencies (e.g., PL vs. DRS bandgaps), use time-resolved spectroscopy to differentiate excitonic and trap-state emissions .
Q. What strategies optimize this compound’s integration into hybrid perovskite materials for enhanced charge transport in optoelectronic devices?
- As a potential "A-site" cation in perovskites (e.g., replacing methylammonium), its bulkier structure could suppress ion migration, improving device stability. Test via spin-coating precursor solutions with lead(II) iodide under controlled humidity. Characterize film morphology (AFM/SEM) and charge-carrier mobility using Hall-effect or time-of-flight measurements .
Q. How do sample preparation protocols impact the reproducibility of this compound’s catalytic performance in published studies?
- Variability in catalytic efficiency often stems from trace moisture or oxygen during synthesis. Standardize protocols using Schlenk-line techniques and quantify residual impurities via ICP-MS. For comparative studies, report detailed synthetic conditions (e.g., stirring rate, drying time) and employ statistical tools (e.g., ANOVA) to isolate critical variables .
Methodological Considerations
- Experimental Design : Use factorial design-of-experiments (DoE) to systematically vary synthetic parameters (e.g., solvent, temperature) and identify optimal conditions .
- Data Validation : Cross-reference spectral data with computational models (e.g., Gaussian simulations for NMR shifts) to minimize interpretation errors .
- Ethical and Safety Compliance : Adhere to arsenic-handling guidelines (e.g., OSHA/NIOSH standards) and disclose waste disposal methods in publications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
